molecular formula C12H16S B8789087 Cyclohexyl phenyl sulfide

Cyclohexyl phenyl sulfide

Cat. No.: B8789087
M. Wt: 192.32 g/mol
InChI Key: LWSWHXZQBIFYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl phenyl sulfide is a useful research compound. Its molecular formula is C12H16S and its molecular weight is 192.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Aquathermolysis of Heavy Oils

CPS serves as a model compound for understanding the aquathermolysis process, which is significant for upgrading heavy oils. Aquathermolysis involves the reaction of heated water with hydrocarbons, aimed at reducing viscosity and enhancing flow properties. Theoretical studies using density functional theory (DFT) have revealed that the cleavage of the C–S bond in CPS can be catalyzed by transition metals such as iron, cobalt, nickel, and copper. These studies indicate that heterolytic cleavage of the C–S bond has a lower energy barrier compared to hydrolysis, making it a more favorable pathway during aquathermolysis .

Catalytic Mechanisms

The catalytic effects of transition metals on CPS have been explored extensively. DFT calculations suggest that the presence of protons significantly lowers the kinetic barriers for heterolytic cleavage. This mechanism is crucial for the effective breakdown of sulfur-containing compounds in heavy oils . Theoretical models have also shown that CPS can undergo various reaction pathways depending on the catalytic conditions, leading to products such as thiophenol and cyclohexanol .

Reactivity Under Aquathermal Conditions

Research has demonstrated that CPS reacts differently under thermal and aquathermal conditions. In experiments conducted at elevated temperatures (250°C), CPS exhibited considerable reactivity when subjected to acidic environments, particularly in the presence of montmorillonite clay. The results indicated that CPS could undergo significant transformations, highlighting its potential utility in chemical processes involving heavy oil components .

Hydrolysis Reactions

Studies have shown that CPS can react with water to form various products through hydrolysis. The reaction pathways include both direct hydrolysis and catalytic hydrolysis facilitated by metal ions. The presence of acidic conditions enhances the reactivity of CPS, leading to a higher yield of desired products .

Oil Recovery

CPS's role as a model compound for sulfur-containing heavy oils makes it particularly relevant in the petroleum industry. Its behavior during aquathermolysis can inform strategies for improving oil recovery techniques by reducing the viscosity of heavy oils, thus facilitating their extraction and processing .

Synthesis of Aryl Sulfides

CPS has been employed in synthetic chemistry, particularly in reactions aimed at producing aryl sulfides through cross-coupling reactions. These reactions are essential for developing pharmaceuticals and agrochemicals, showcasing CPS's versatility beyond its role in oil recovery .

Case Studies

StudyFocusFindings
DFT StudyInvestigated catalytic effects on CPS cleavage; identified favorable reaction pathways for aquathermolysis.
Aquathermal ConditionsDemonstrated significant reactivity of CPS under acidic conditions; highlighted potential for heavy oil processing.
Hydrolysis MechanismsExplored hydrolysis routes for CPS; showed enhanced yields under catalytic conditions with metal ions.
Aryl Sulfide SynthesisDeveloped methods for synthesizing aryl sulfides using CPS; important for pharmaceutical applications.

Properties

Molecular Formula

C12H16S

Molecular Weight

192.32 g/mol

IUPAC Name

cyclohexylsulfanylbenzene

InChI

InChI=1S/C12H16S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2

InChI Key

LWSWHXZQBIFYLZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure was used to convert iodobenzene and cyclohexylmercaptan to the title product. Purification by flash chromatography (hexane as the eluent) gave the analytically pure product as a clear oil (297 mg, 77% yield). 1H NMR (300 MHz, CDCl3) δ 7.44 (dd, J=6.97, 2H; Ha, Ha′), 7.35–7.22 (m, 3H; Hb, Hb′, Hc,), 3.19–3.11 (m, 1H; Hd), 2.04 (m, 2H; He, Hi), 1.82 (m, 2H; He′, Hi′), 1.65 (m, 1H; Hg), 1.48–1.26 (m, 5H; Hh, Hf, Hh′, Hf′, Hg′). 13C NMR (75 MHz, CDCl3) δ 135.11 (C1), 131.75 (C3, C5), 128.64 (C2, C6), 126.46 (C4), 46.44 (C7), 33.26 (C8, C12), 25.97 (C10), 25.69 (C9, C11). Anal. Calcd. for C12H16S: C, 74.94; H, 8.39; S, 16.67; Found C, 75.06; H, 8.40; S, 16.54.
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